Benzomalvin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemistry and Molecular Biology

Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzodiazepine benzomalvin A/D is a fungally derived specialized metabolite and inhibitor of the substance P receptor NK1 . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .

Pharmacology

Benzomalvin C is a weak antagonist of the neurokinin-1 (NK 1) receptor . It inhibits the binding of substance P by 46% when used at 100 µg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC 50 value of 130 µM for recombinant IDO .

Marine Biology

Benzomalvin C was obtained from the marine fungus Aspergillus sp. isolated from the soft coral Sinularia sp., collected from the South China Sea . The organic extract was separated and purified by a combination of silica gel column chromatography, Sephadex LH-20, and semi-preparative HPLC to yield benzomalvin C .

Enzymology

Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .

Spectroscopy

The absolute configuration of Benzomalvin C was reported for the first time by X-ray single crystal diffraction . This application is particularly important in the field of structural chemistry, as it allows for the determination of the spatial arrangement of atoms in a molecule .

Chemistry

Benzomalvin C is involved in the condensation of two molecules of anthranilic acid and a phenylalanine . This process forms the core benzodiazepine structure . The molecular formula of Benzomalvin C is C24H17N3O3 . It is soluble in ethanol, methanol, DMF or DMSO .

Light-Induced Isomerization

The stability of the double bond of Benzomalvin C under different light conditions was investigated . It was found that Benzomalvin C can be transformed to its Z-isomer with UV 365 nm irradiation .

Benzomalvin C is a chemical compound belonging to the class of benzodiazepine alkaloids, specifically isolated from marine fungi such as Aspergillus species. It is characterized by its unique molecular structure, which includes a quinazolinone moiety and exhibits potential biological activities. The compound was first reported in studies focusing on marine-derived natural products, particularly those associated with coral ecosystems. Benzomalvin C has been identified as a colorless crystalline substance with a specific molecular formula that contributes to its distinct properties and functionalities .

- NK1 Receptor Inhibition: Benzomalvin C competes with the natural ligand, substance P, for binding to the NK1 receptor. This partial blockade of the NK1 receptor signaling pathway might have implications for pain management and other conditions associated with NK1 receptor activity []. However, the exact mechanism needs further investigation.

- IDO Inhibition: The mechanism by which Benzomalvin C inhibits IDO is not fully understood. However, it's possible that the compound interacts with the enzyme's active site, hindering substrate (Tryptophan) binding or catalytic activity.

- Toxicity: No specific data available on the toxicity of Benzomalvin C. However, as a fungal metabolite, it's advisable to handle it with caution and wear appropriate personal protective equipment (PPE) during research.

- Flammability & Reactivity: No data available on flammability or reactivity.

Benzomalvin C exhibits notable biological activities, particularly as a weak inhibitor of indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan and plays a role in immune regulation and tumor progression. The inhibition of this enzyme suggests potential therapeutic applications in cancer treatment and immune modulation . Additionally, benzomalvins in general have shown antimicrobial properties, which further highlights their importance in pharmaceutical research.

The synthesis of benzomalvin C can be achieved through several methods:

- Natural Extraction: Isolated from marine fungi, particularly from species like Aspergillus, through solvent extraction and purification techniques.

- Total Synthesis: Synthetic approaches have been developed that include multi-step reactions involving key transformations such as intramolecular aza-Wittig reactions. These methods are designed to construct the complex structure of benzomalvin C efficiently .

- Biosynthetic Pathways: Recent research has focused on understanding the biosynthetic pathways leading to benzomalvin production in fungi, utilizing genetic engineering techniques to manipulate these pathways for higher yields .

Benzomalvin C has several applications primarily in the fields of pharmaceuticals and biochemistry:

- Pharmaceutical Research: Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a candidate for drug development targeting cancer and autoimmune diseases.

- Natural Product Chemistry: As a representative of marine natural products, it contributes to the understanding of bioactive compounds derived from marine organisms.

- Research Tool: Used in studies exploring fungal biosynthesis and enzyme activity related to secondary metabolites .

Interaction studies involving benzomalvin C have focused on its biochemical interactions with various enzymes and biological pathways. Research indicates that its inhibitory effects on indoleamine 2,3-dioxygenase can influence immune responses and tumor microenvironments. Furthermore, studies on its interactions with other cellular components help elucidate its mechanism of action and potential therapeutic effects .

Benzomalvin C shares structural similarities with several other compounds within the benzodiazepine family and related alkaloids. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzomalvin A | Quinazolinone and benzodiazepine moieties | First synthesized compound in this series |

| Benzomalvin B | Similar core structure | Exhibits different biological activity profiles |

| Benzomalvin E | Indoleamine 2,3-dioxygenase inhibition | Potentially more potent than benzomalvin C |

| Asperlicin | Non-benzodiazepine alkaloid | Unique biosynthetic pathway |

Uniqueness of Benzomalvin C

Benzomalvin C is unique due to its specific inhibitory action on indoleamine 2,3-dioxygenase compared to other similar compounds that may not exhibit this property or have different mechanisms of action. Its biosynthetic origins from marine fungi also set it apart from terrestrial alkaloids.

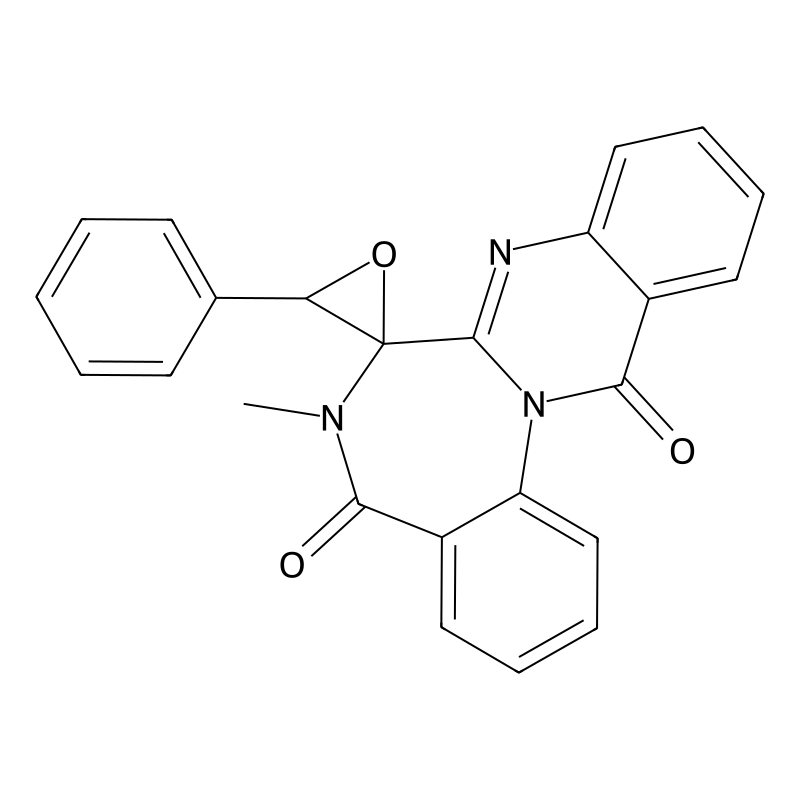

Benzomalvin C possesses the molecular formula C24H17N3O3 with a molecular weight of 395.41 daltons [1] [2] [3]. The compound is formally identified by the Chemical Abstracts Service number 157047-98-8 [1] [4] [3] [5]. The precise International Union of Pure and Applied Chemistry nomenclature for this alkaloid is (2S,3R)-6′-Methyl-3-phenyl-13′H-spiro[oxirane-2,7′-quinazolino[3,2-a] [1] [2]benzodiazepine]-5′,13′(6′H)-dione [1] [2] [6] [5]. This systematic nomenclature reflects the complex polycyclic architecture of the molecule, incorporating a quinazolinobenzodiazepine core framework fused with a spiro-linked epoxide moiety.

The structural framework of Benzomalvin C represents a sophisticated benzodiazepine alkaloid architecture. The compound features a 6-6-6-7-membered fused tetracyclic system, where the quinazoline ring system is fused to a seven-membered benzodiazepine ring [3] [7]. The distinguishing structural feature is the presence of a spiro-linked epoxide at the C-19 and C-20 positions, which differentiates it from related benzomalvin alkaloids such as Benzomalvin A and Benzomalvin B [8] [9].

Stereochemical Configuration and Epoxide Group Characterization

The stereochemical complexity of Benzomalvin C is defined by the presence of two chiral centers within the epoxide functionality, specifically configured as (2S,3R) [1] [2] [5]. This stereochemical designation indicates that the compound exists as a specific enantiomer with defined absolute configuration at both epoxide carbons. The spiro-oxirane ring system represents the key stereochemical element that distinguishes Benzomalvin C from other members of the benzomalvin family [10] [9].

The epoxide group characterization reveals critical structural information. The three-membered oxirane ring is positioned at carbons C-19 and C-20 of the quinazolinobenzodiazepine scaffold [9] [8]. This epoxide functionality was confirmed through chemical conversion studies, where Benzomalvin B was successfully transformed to Benzomalvin C through epoxidation using m-chloroperbenzoic acid [9]. The stereochemical assignment of the epoxide was established through Nuclear Magnetic Resonance difference experiments and two-dimensional Nuclear Magnetic Resonance Spectroscopy Overhauser Effect studies [9].

The epoxide configuration exhibits specific stereochemical properties that were characterized through extensive spectroscopic analysis. One-dimensional difference Nuclear Magnetic Resonance Overhauser Effect experiments involving irradiation of the methyl group at position 27, the epoxide proton at position 20, and aromatic protons at positions 22/26 provided crucial stereochemical information [9]. Two-dimensional Nuclear Magnetic Resonance Overhauser Effect Spectroscopy experiments further confirmed the spatial relationships within the epoxide-containing molecular framework [9].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

The Nuclear Magnetic Resonance spectroscopic characterization of Benzomalvin C provides comprehensive structural information. The proton Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform reveals distinctive signals characteristic of the epoxide functionality [9]. The most diagnostic signal appears at δ 3.86 ppm as a singlet, corresponding to the epoxide proton at position C-20 [9]. The N-methyl group resonates at δ 3.21 ppm as a singlet representing three protons [9].

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays complex multipicity patterns consistent with the three benzene ring systems present in the molecule [9]. Key aromatic signals include a doublet of doublets at δ 7.95 ppm (position 4), broad doublets and triplets in the range of δ 6.87-7.92 ppm for the quinazolinobenzodiazepine aromatic protons, and signals at δ 6.60-7.16 ppm corresponding to the phenyl substituent protons [9].

The carbon-13 Nuclear Magnetic Resonance spectrum provides definitive evidence for the epoxide functionality through two characteristic signals: δ 72.1 ppm (singlet, C-19) and δ 67.8 ppm (doublet, C-20) [9]. These chemical shifts are diagnostic for epoxide carbons and confirm the presence of the three-membered ring system. The carbonyl carbons appear at δ 165.8 ppm and δ 160.5 ppm, characteristic of amide functionalities within the benzodiazepine framework [9]. The N-methyl carbon resonates at δ 28.7 ppm as a quartet [9].

High-Resolution Mass Spectrometry Data

High-Resolution Fast Atom Bombardment Mass Spectrometry analysis of Benzomalvin C provided precise molecular weight determination [9]. The protonated molecular ion [MH]+ was observed at m/z 396.1348, which corresponds exactly to the calculated mass for the molecular formula C24H18N3O3 with a mass accuracy of Δ 0 millimass units [9]. This exceptional mass accuracy confirms the proposed molecular formula and structural assignment.

The mass spectrometric fragmentation pattern supports the structural characterization of the compound. The base peak corresponds to the molecular ion, indicating the relative stability of the quinazolinobenzodiazepine framework under ionization conditions [9]. The presence of the epoxide functionality contributes to the observed molecular weight increase of 16 mass units compared to Benzomalvin B, consistent with the addition of one oxygen atom through epoxidation [9].

Liquid Chromatography-Mass Spectrometry analysis revealed that Benzomalvin C elutes as a single peak under reversed-phase chromatographic conditions, confirming its chemical homogeneity [11]. The electrospray ionization mass spectrometric behavior demonstrates the compound's ionization efficiency and structural integrity under analytical conditions [11].

X-ray Crystallographic Studies

While specific X-ray crystallographic data for Benzomalvin C itself was not extensively detailed in the available literature, the compound was successfully crystallized as white needles from methanol-water mixtures [9]. The crystalline nature of Benzomalvin C, with a defined melting point of 214°C, suggests the potential for X-ray crystallographic analysis [9].

Related benzomalvin compounds have been subjected to crystallographic studies that provide insight into the three-dimensional structural features of this alkaloid family [7] [12]. The single crystal X-ray diffraction analysis of Benzomalvin E revealed key structural parameters including the 6-6-6-7-fused tetracyclic skeleton and the spatial arrangement of substituents [7]. These studies demonstrate that the benzomalvin scaffold adopts specific conformational preferences that influence biological activity [7].

The crystallographic analysis of related compounds in the benzomalvin series has confirmed the absolute stereochemistry assignments made through Nuclear Magnetic Resonance methods [7] [13]. X-ray diffraction studies provide definitive three-dimensional structural information that validates the stereochemical assignments derived from spectroscopic analysis [13]. The spiro-junction geometry and the epoxide ring conformation represent critical structural features that can be precisely determined through crystallographic methods [14] [13].

The biosynthesis of Benzomalvin C is orchestrated by a three-gene nonribosomal peptide synthetase cluster located in fungal genomes, specifically characterized in Aspergillus terreus and related species [1] [2]. This gene cluster demonstrates a sophisticated architectural organization that distinguishes it from simpler bacterial nonribosomal peptide synthetase systems.

The benzomalvin gene cluster comprises three essential genes: benX, benY, and benZ [1] [3]. The benX gene encodes a putative S-adenosyl-L-methionine-binding methyltransferase responsible for the critical N-methylation modifications that characterize the benzomalvin family of compounds [1]. This methyltransferase activity is essential for the regiospecific formation of the final benzodiazepine structure and contributes to the compound's biological activity profile [1].

The benY gene encodes a nonribosomal peptide synthetase containing an adenylation domain specific for anthranilate incorporation, a thiolation domain for substrate loading, and a terminal condensation domain (BenY-C~T~) [1] [3]. Bioinformatic analysis of the adenylation domain demonstrates high specificity for anthranilate substrates, which serve as fundamental building blocks in the benzodiazepine biosynthetic pathway [1].

The benZ gene represents the most structurally complex component of the cluster, encoding a nonribosomal peptide synthetase with a modular organization containing two discrete modules [1]. The first module consists of an adenylation domain (BenZ-A1), a thiolation domain (BenZ-T1), and an internal condensation domain (BenZ-C1) [1]. The second module incorporates an adenylation domain (BenZ-A2), a methyltransferase domain (BenZ-MT), a thiolation domain (BenZ-T2), and a second internal condensation domain (BenZ-C2) [1] [3].

The adenylation domain BenZ-A1 demonstrates specificity for anthranilate substrates, similar to BenY-A, while BenZ-A2 shows selectivity for large hydrophobic amino acids, particularly phenylalanine derivatives [1]. The integrated methyltransferase domain BenZ-MT catalyzes the N-methylation of phenylalanine to form N-methylphenylalanine, a critical substrate for the biosynthetic pathway [1].

This gene cluster architecture represents a departure from the simpler organization observed in related benzodiazepine-producing systems such as the asperlicin pathway, which utilizes a single iterative nonribosomal peptide synthetase [1]. The distributed architecture of the benzomalvin system enables greater substrate specificity and precise control over the assembly process.

Role of BenY and BenZ Domains in Peptide Assembly

The mechanistic roles of BenY and BenZ domains in benzomalvin peptide assembly have been elucidated through systematic domain deletion studies utilizing fungal artificial chromosomes with metabolomic scoring [1] [3]. This approach enabled precise functional assignment of individual domains within the biosynthetic machinery.

BenY functions as the initiating enzyme in the biosynthetic pathway [1]. The BenY adenylation domain (BenY-A) specifically recognizes and activates anthranilate through adenylation, forming an anthranilyl-adenosine monophosphate intermediate [1]. The activated anthranilate is subsequently transferred to the phosphopantetheine prosthetic group of the BenY thiolation domain (BenY-T), establishing the first covalent enzyme-substrate intermediate [1].

BenZ operates through a two-module mechanism that enables sequential incorporation of two distinct substrates [1]. The first module initiates with BenZ-A1 adenylating a second anthranilate molecule, which is loaded onto BenZ-T1 [1]. The internal condensation domain BenZ-C1 catalyzes the first peptide bond formation between the anthranilate units tethered to BenY-T and BenZ-T1, generating a dipeptide intermediate [1].

The second module of BenZ incorporates phenylalanine through BenZ-A2 adenylation, followed by N-methylation catalyzed by the integrated methyltransferase domain BenZ-MT [1]. This methylation reaction utilizes S-adenosyl-L-methionine as the methyl donor and produces N-methylphenylalanine while regenerating S-adenosyl-L-homocysteine [1]. The N-methylphenylalanine is loaded onto BenZ-T2 and subsequently incorporated into the growing peptide chain through condensation catalyzed by BenZ-C2 [1].

The functional assignment of condensation domains was determined through targeted deletion experiments [1]. Deletion of BenZ-C2 completely abolished benzomalvin production, confirming its essential role as an internal condensation domain [1]. In contrast, deletion of BenY-C resulted in dramatically reduced but not completely eliminated benzomalvin production, indicating its function as a terminal condensation domain that can be partially bypassed through non-enzymatic processes [1].

Tandem mass spectrometry analysis of biosynthetic intermediates confirmed the peptide assembly sequence [1]. The linear tripeptide intermediate exhibits the sequence anthranilate-N-methylphenylalanine-anthranilate (Anth-NmPhe-Anth), supporting the proposed biosynthetic pathway where BenY initiates assembly, BenZ-C1 catalyzes the first condensation, and BenZ-C2 catalyzes the second condensation to generate the complete linear tripeptide [1].

Terminal Cyclization Mechanisms Involving BenY-C~T~

The terminal cyclization mechanism represents a critical step in benzomalvin biosynthesis, mediated by the terminal condensation domain BenY-C~T~ [1] [4]. This domain exhibits functional characteristics distinct from bacterial thioesterase domains and represents a fungal-specific adaptation for macrocyclic peptide formation.

BenY-C~T~ catalyzes the intramolecular cyclization of the linear Anth-NmPhe-Anth tripeptide to form an eleven-membered macrocyclic intermediate [1]. The cyclization mechanism involves nucleophilic attack by the amino group of the N-terminal anthranilate on the thioester carbonyl of the C-terminal anthranilate, facilitated by the catalytic machinery of the C~T~ domain [4].

The catalytic mechanism of BenY-C~T~ follows the established paradigm for fungal terminal condensation domains [4]. A catalytic histidine residue within the active site deprotonates the amino nucleophile, enhancing its nucleophilicity and facilitating attack on the electrophilic thioester carbonyl [4]. This mechanism differs fundamentally from bacterial thioesterase domains, which proceed through a covalent enzyme-substrate intermediate involving an active site serine residue [4].

The terminal condensation domain demonstrates strict substrate specificity, requiring the natural thiolation domain partner for efficient catalysis [4]. Synthetic substrate analogs such as N-acetylcysteamine thioesters or coenzyme A thioesters are not recognized by the C~T~ domain, highlighting the importance of protein-protein interactions in the cyclization process [4].

Deletion studies revealed that BenY-C~T~ is essential but not absolutely required for macrocycle formation [1]. In the absence of the C~T~ domain, limited quantities of the macrocyclic product can still be detected, suggesting that non-enzymatic cyclization can occur at reduced efficiency [1]. This observation indicates that the C~T~ domain primarily serves to accelerate and control the cyclization process rather than enabling a reaction that would otherwise be impossible.

The eleven-membered macrocyclic intermediate produced by BenY-C~T~ serves as the immediate precursor for benzodiazepine formation [1]. The macrocycle contains the appropriate geometric constraints and electronic properties necessary for the subsequent transannulation reaction that generates the characteristic benzodiazepine ring system [1].

Benzodiazepine Synthase Activity and Transannulation Selectivity

The formation of the benzodiazepine ring system from the macrocyclic precursor represents a unique enzymatic transformation that distinguishes benzomalvin biosynthesis from related pathways [1] [3]. Evidence strongly suggests the existence of a benzodiazepine synthase activity, representing the first reported enzymatic activity specifically dedicated to benzodiazepine ring formation [1].

The transannulation reaction involves ring contraction of the eleven-membered macrocycle to form the seven-membered benzodiazepine ring fused to the quinazolinone system [1]. This transformation requires precise regioselectivity to generate the observed benzomalvin regioisomer while avoiding formation of alternative ring closure products [1].

Comparative analysis with the structurally related asperlicin system reveals fundamental differences in transannulation control [1]. Asperlicin biosynthesis produces two regioisomeric products (asperlicins C and D) in approximately equal proportions through non-enzymatic transannulation [1]. In contrast, benzomalvin biosynthesis generates exclusively one regioisomer, indicating enzymatic control over the ring formation process [1].

Experimental evidence for benzodiazepine synthase activity was obtained through analysis of the macrocycle-to-benzodiazepine conversion ratio [1]. In strains expressing the complete benzomalvin gene cluster, the ratio of macrocyclic precursor to final benzodiazepine product is approximately 1:100 [1]. However, deletion of BenY-C~T~ increases this ratio by approximately 100-fold, suggesting that BenY-C~T~ either directly catalyzes transannulation or recruits additional enzymatic machinery [1].

The regioselectivity of benzodiazepine formation appears to be independent of N-methylation status [1]. Analysis of desmethyl benzomalvin, a side product lacking the N-methyl group, revealed that it also exists as a single regioisomer [1]. This observation indicates that regiocontrol is achieved through enzymatic mechanisms rather than through steric effects of the methyl substituent [1].

The proposed benzodiazepine synthase activity represents a novel enzymatic function with significant implications for natural product biosynthesis and pharmaceutical development [1]. The ability to enzymatically control benzodiazepine ring formation could enable the development of new biosynthetic approaches for producing medicinally relevant benzodiazepine derivatives [1].

Key Biosynthetic Intermediates and Their Stabilization

The benzomalvin biosynthetic pathway proceeds through a series of well-characterized intermediates, each requiring specific stabilization mechanisms to ensure efficient progression to the final product [1] [3]. These intermediates provide crucial insights into the temporal organization and regulatory mechanisms of the biosynthetic process.

The linear tripeptide intermediate (compound 3) represents the first stable product released from the nonribosomal peptide synthetase machinery [1]. This intermediate exhibits the sequence anthranilate-N-methylphenylalanine-anthranilate and is formed through spontaneous hydrolysis of the phosphopantetheinylated precursor [1]. The linear tripeptide demonstrates remarkable stability compared to typical activated peptide intermediates, likely due to the aromatic nature of the anthranilate residues that provide additional electronic stabilization [1].

The eleven-membered macrocyclic precursor (compound 2) constitutes the immediate substrate for benzodiazepine formation [1]. This macrocycle is generated through the terminal cyclization activity of BenY-C~T~ and exhibits enhanced stability relative to the linear precursor [1]. The macrocyclic structure provides conformational constraints that pre-organize the molecule for the subsequent transannulation reaction [1].

Stabilization of the macrocyclic intermediate involves multiple factors including intramolecular hydrogen bonding between the amide functionalities and π-π stacking interactions between the aromatic anthranilate units [1]. These noncovalent interactions contribute to the conformational rigidity necessary for efficient transannulation while preventing unwanted side reactions [1].

The final benzodiazepine products (benzomalvin A/D, compound 1) exist as atropisomeric pairs due to restricted rotation around the bond connecting the benzodiazepine and quinazolinone ring systems [1]. The atropisomerism is stabilized by the N-methyl substituent, which provides sufficient steric hindrance to slow interconversion between conformers [1]. This stabilization enables chromatographic separation and individual characterization of the atropisomers [1].

Desmethyl benzomalvin (compound 4) is formed as a side product when N-methylation is incomplete or absent [1]. This intermediate provides valuable mechanistic insights, demonstrating that regioselective benzodiazepine formation occurs independently of the methylation status [1]. The formation of desmethyl benzomalvin indicates that the methyltransferase domain exhibits incomplete substrate conversion under certain conditions [1].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard